molecular formula C17H14N4O2S B6554178 2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040683-87-1

2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6554178
CAS No.: 1040683-87-1
M. Wt: 338.4 g/mol
InChI Key: MYPSLNKGFDUFFG-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.08374688 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(furan-2-yl)-7-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-11-4-6-12(7-5-11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPSLNKGFDUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(furan-2-yl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1040632-70-9) is a novel pyrazolo-triazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly focusing on its antitumor properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H14N6O3SC_{19}H_{14}N_{6}O_{3}S with a molecular weight of 406.4 g/mol. The structure features a furan ring and a pyrazolo[1,5-d][1,2,4]triazin moiety linked by a sulfanyl group to a methylphenyl substituent. This unique architecture is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Precursors such as furan derivatives and appropriate hydrazones are reacted under controlled conditions to yield the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The National Cancer Institute (NCI) conducted in vitro evaluations against various cancer cell lines:

  • Cell Lines Tested : The compound was tested against leukemia HL-60 cells and several solid tumor lines.
  • Results :
    • The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (less than 5 µM).
    • Comparative studies indicated that it was more potent than standard chemotherapeutics like 5-fluorouracil (5-FU).

Table 1: Cytotoxicity Data Against HL-60 Cells

CompoundIC50 (µM)Comparison
This compound<5More potent than 5-FU
Doxorubicin~10Standard chemotherapeutic

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Topoisomerase II : Studies have shown that it acts as a strong inhibitor of Topoisomerase II, which is critical for DNA replication and repair.
  • Induction of Apoptosis : The compound has been observed to induce apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Analysis revealed that it causes cell cycle arrest at the G2/M phase.

Case Studies

A recent study explored the efficacy of this compound in combination therapies. It was administered alongside established chemotherapeutics to assess synergistic effects:

  • Combination with Doxorubicin : This combination yielded enhanced cytotoxic effects compared to either agent alone.

Table 2: Synergistic Effects in Combination Therapy

TreatmentIC50 (µM)Effectiveness
Doxorubicin Alone10Standard
Compound Alone<5Highly effective
Combination<3Synergistic

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